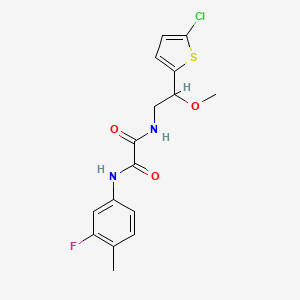

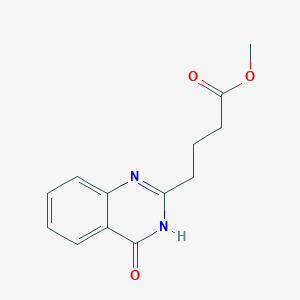

Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate” is a complex organic compound. It likely contains a quinazolinone group, which is a type of heterocyclic compound . It also seems to contain a methyl ester group, which is a common feature in organic chemistry .

Synthesis Analysis

While specific synthesis methods for “Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate” are not available, quinazolinones can generally be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Similarly, esters can be formed through a condensation reaction .Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions, including reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, and reactions with metal ions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate and its derivatives are utilized in various synthetic pathways. For instance, 4-methylquinazoline has been identified as a minor component in the male sex pheromone of Nasonia vitripennis, indicating its role in organic synthesis and potential applications in biology (Ruther, Steiner, & Garbe, 2007). Additionally, the synthesis and reactions of related compounds like methyl 2-(3-(2-phenylquinazolin-4-yl)thioureido)alkanoates have been explored, highlighting the chemical versatility of these compounds (Fathalla & Pazdera, 2007).

Biological and Pharmacological Applications Various derivatives of quinazolin-2-yl compounds demonstrate significant biological activities. For example, compounds with a quinazolinone structure have shown antimicrobial activity, suggesting potential applications in combating bacterial and fungal infections (Asghari, Ramezani, & Mohseni, 2014). Additionally, compounds like 3-amino-4-hydroxyquinolin-2 (1H)-one derivatives, related to methyl 4-(4-hydroxyquinazolin-2-yl)butanoate, have exhibited antiallergic activity, indicating their possible use in allergy treatment (Suzuki et al., 1977).

Applications in Corrosion Inhibition Quinazoline derivatives have been studied for their effectiveness in corrosion inhibition, particularly for steel in acidic environments. Compounds based on the quinazoline structure, like those involving 8-hydroxyquinoline, have shown significant inhibition efficiency, suggesting their application in protecting metal surfaces from corrosion (Rbaa et al., 2020).

Safety and Hazards

Direcciones Futuras

While specific future directions for “Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate” are not available, research into quinazolinones and esters continues to be a vibrant field. For instance, new strategies for Hsp90 inhibition have emerged, which offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . Another study proposes a reduction strategy to obtain a reduced kinetic mechanism for Methyl Butanoate .

Propiedades

IUPAC Name |

methyl 4-(4-oxo-3H-quinazolin-2-yl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-18-12(16)8-4-7-11-14-10-6-3-2-5-9(10)13(17)15-11/h2-3,5-6H,4,7-8H2,1H3,(H,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKZZJCXISGYSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=NC2=CC=CC=C2C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2358888.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2358892.png)

![6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;bromide](/img/structure/B2358897.png)

![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2358905.png)